ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of isoxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the isoxazole and thiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction, while the thiazole ring can be formed through a Hantzsch thiazole synthesis. These intermediates are then coupled using esterification reactions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate stands out due to its unique combination of isoxazole and thiazole rings, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
ethyl 2-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-4-19-10(17)5-9-6-21-13(14-9)15-12(18)11-7(2)16-20-8(11)3/h6H,4-5H2,1-3H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUWOQSZGDDEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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